4-Bromonaphthalen-2-amine

Catalog No.
S685054
CAS No.
74924-94-0
M.F
C10H8BrN
M. Wt
222.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromonaphthalen-2-amine

CAS Number

74924-94-0

Product Name

4-Bromonaphthalen-2-amine

IUPAC Name

4-bromonaphthalen-2-amine

Molecular Formula

C10H8BrN

Molecular Weight

222.08 g/mol

InChI

InChI=1S/C10H8BrN/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H,12H2

InChI Key

SAMHIPLAJNLCLT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=C2Br)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Br)N

4-Bromonaphthalen-2-amine (CAS 74924-94-0) is a bifunctional naphthalene building block characterized by a primary amine at the 2-position and a reactive bromine atom at the 4-position[1]. This specific substitution pattern provides an orthogonal reactivity profile, allowing for selective nucleophilic reactions at the amine (such as protection, alkylation, or diazotization) while preserving the aryl bromide for subsequent palladium-catalyzed cross-coupling [1]. In industrial procurement, this compound is valued as a precisely functionalized precursor for advanced azo dyes, OLED materials, and complex pharmaceutical scaffolds like benzoquinazolines, offering a stable and isomerically pure starting point that eliminates the need for complex regioselective halogenation steps [2].

Research Fit

Workflow Regioselective cross-coupling and C-N functionalization
Selection Logic 4,2-substitution pattern enables para-like push-pull electronic system
Use Context Scaffold for asymmetric catalysis and material precursor studies

Attempting to substitute 4-bromonaphthalen-2-amine with the generic baseline 2-naphthylamine or its structural isomer 1-bromo-2-naphthylamine leads to severe synthetic bottlenecks [1]. 2-Naphthylamine lacks the halogen handle required for direct cross-coupling, and standard electrophilic bromination of 2-naphthylamine overwhelmingly directs to the 1-position due to strong ortho-directing effects, making the 4-bromo isomer difficult to synthesize without lengthy multi-step protection strategies [2]. Furthermore, if 1-bromo-2-naphthylamine is used as a substitute, the bulky peri-hydrogen at C8 and the adjacent amine at C2 create significant steric hindrance around the C1 bromine, drastically reducing yields and requiring highly specialized ligands for palladium-catalyzed cross-couplings [1]. Procuring the exact 4-bromo-2-amine isomer is therefore necessary for efficient, scalable C4-functionalization.

Substitution Risk

Target Compound

4-Bromonaphthalen-2-amine with 4,2-substitution creates a para-like push-pull electronic environment.

C-4 Br para to amine ring; distinct ¹³C NMR fingerprint at C-4 116.8 ppm.

Regioisomer Analogs

1,2- or 6,2-isomers place bromine at different positions, altering oxidative addition kinetics with Pd(0).

Reaction yields and regiochemical outcomes may shift without re-optimization.

Quantitative Yield in Amine Protection and Derivatization

In the synthesis of benzoquinazoline precursors, 4-bromonaphthalen-2-amine demonstrates high nucleophilicity at the amine group. Reaction with ethyl chloroformate yields ethyl (4-bromonaphthalen-2-yl)carbamate in quantitative yield (>99%) at room temperature within 1 hour [1]. In contrast, sterically hindered isomers such as 4-bromo-1-naphthylamine require reflux conditions (e.g., 1 hour at elevated temperatures) to achieve complete conversion in the same protection step [1].

Evidence DimensionAmine protection yield and conditions
Target Compound Data>99% yield at room temperature
Comparator Or Baseline4-Bromo-1-naphthylamine (requires reflux conditions)
Quantified DifferenceElimination of heating requirements for quantitative conversion
ConditionsReaction with ethyl chloroformate and TEA in anhydrous THF

High-yielding, room-temperature protection steps minimize thermal degradation byproducts and reduce energy costs during scale-up.

¹³C NMR Fingerprint
Reported
C-4 at 116.8 ppm
C-2 at 146.5 ppm; spread 29.7 ppm
Enables definitive regioisomer identity confirmation upon receipt.
Diagnostically distinct from 6-bromo isomer shift region.

Elimination of Multi-Step Regioselective Bromination

Utilizing 4-bromonaphthalen-2-amine directly bypasses the need to brominate 2-naphthylamine. Electrophilic bromination of 2-naphthylamine typically directs to the 1-position (yielding 1-bromo-2-naphthylamine) due to the strong ortho-directing effect and alpha-position reactivity of the naphthalene ring [1]. Procuring the pre-halogenated 4-bromo isomer provides immediate access to the C4 position for cross-coupling, saving multiple synthetic steps (protection, directed halogenation, deprotection) [1].

Evidence DimensionSynthetic steps to C4-functionalized 2-naphthylamine
Target Compound Data0 additional steps (ready for C4 cross-coupling)
Comparator Or Baseline2-Naphthylamine (requires 2-3 steps: protection, bromination, deprotection)
Quantified DifferenceReduction of 2-3 synthetic steps and elimination of 1-bromo isomer impurities
ConditionsStandard electrophilic aromatic substitution workflows

Procuring the exact 4-bromo regioisomer prevents yield losses associated with unfavorable electrophilic substitution directing rules, streamlining downstream manufacturing.

Suzuki Coupling
Data to verify
75% isolated yield
with phenylboronic acid, Pd(PPh₃)₄
Supports C-4 functionalization of 2-aminonaphthalene scaffolds.
Class-level inference; no direct head-to-head with 6-bromo isomer published.

Enhanced Steric Accessibility for Palladium-Catalyzed Cross-Coupling

The bromine atom at the C4 position of 4-bromonaphthalen-2-amine is highly accessible for oxidative addition in Suzuki-Miyaura and Buchwald-Hartwig reactions[1]. Compared to 1-bromo-2-naphthylamine, where the C1 halogen is sterically hindered by the adjacent C2 amine and the C8 peri-hydrogen, the C4 position allows for lower palladium catalyst loadings and higher turnover frequencies [1]. This structural advantage ensures robust scalability when synthesizing extended conjugated systems.

Evidence DimensionSteric environment for oxidative addition
Target Compound DataUnhindered C4 bromine (para-like to the fused ring)
Comparator Or Baseline1-Bromo-2-naphthylamine (ortho/peri-hindered C1 bromine)
Quantified DifferenceSignificantly lower steric bulk enabling lower catalyst loading
ConditionsPalladium-catalyzed cross-coupling (Suzuki/Buchwald)

Unhindered halogen handles reduce the need for expensive, highly specialized bulky phosphine ligands in industrial cross-coupling reactions.

Melting Point
Cross-study comparable
70–71 °C
Δ +7 °C vs. 1-bromo isomer
Ambient solid handling; impacts recrystallization solvent choice.
Aqueous solubility 0.06 g/L; must inform reaction solvent selection.

Hydrolytic Stability and Shade Fastness in Azo Dye Formulations

When used as a diazo component in the synthesis of azo dyes for acrylic and polyester fibers, 4-bromonaphthalen-2-amine yields dyes with high hydrolytic stability and bright, fast shades [1]. The electron-withdrawing nature of the bromine at the 4-position modulates the electronic properties of the resulting azo linkage, enhancing resistance to fading and improving build-up to heavy shades in standard dye baths at 212 °F, compared to unhalogenated baselines[1].

Evidence DimensionDye hydrolytic stability and shade fastness
Target Compound DataHigh fastness, bright scarlet/violet-red shades, hydrolytically stable
Comparator Or BaselineUnhalogenated 2-naphthylamine derivatives
Quantified DifferenceImproved shade stability and heavy build-up capacity
ConditionsDye bath at 212 °F with glacial acetic acid and non-ionic surfactants

The specific electronic contribution of the 4-bromo substituent extends the lifecycle and visual quality of industrial textile dyes.

NOBIN Synthesis
Class-level inference
Up to 99% yield, 96:4 er
Fe-catalyzed oxidative cross-coupling
Dual role: coupling participant and latent C-4 functionalization site.
Specific 4-bromo substrate data not isolated; review article supporting info.
QC & Purity
Reported
95%, 97%, ≥98%
Multi-vendor batch-specific NMR, HPLC, GC
Cost-optimized procurement across application sensitivity tiers.
Multi-tier option not uniformly available for all regioisomers.

Synthesis of Benzoquinazoline Scaffolds

Applied in pharmaceutical research requiring rapid, high-yielding carbamate protection and subsequent cyclization, where the 2-amine position ensures quantitative initial yields at room temperature [1].

Advanced OLED Material Development

The unhindered C4 bromine allows for efficient Suzuki-Miyaura coupling with arylboronic acids to create extended pi-conjugated systems, while the 2-amine can be converted to diarylamine donors for hole-transport materials [2].

High-Fastness Azo Dye Manufacturing

Utilized as a diazo component to produce hydrolytically stable, bright scarlet and violet-red dyes for acrylic and polyester fibers, leveraging the bromine's electronic effects for shade stability in high-temperature dye baths [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
KRAS G12D inhibitor intermediate
Regiochemical fidelity to patented scaffolds
Pd-catalyzed coupling step reproducibility
OLED material precursor
C-4 coupling handle for arylamine installation
Film-forming and HOMO/LUMO property review
NOBIN ligand synthesis
Dual coupling and latent functionalization site
Enantioselectivity and post-coupling diversification
Fluorescent probe platform
π-system extension via C-4 cross-coupling
Solvatochromic and spectral characterization

XLogP3

2.7

Wikipedia

4-Bromonaphthalen-2-amine

Explore Compound Types